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molecular formula C3H5O4S- B8671569 2-Oxopropane sulfonate CAS No. 29650-95-1

2-Oxopropane sulfonate

Cat. No. B8671569
M. Wt: 137.14 g/mol
InChI Key: ZYKVCFGIFGTEPR-UHFFFAOYSA-M
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Patent
US06664262B2

Procedure details

Dimethoxymethane (10.85 g) was added at 0° C. to 19.7 g of acetylmethanesulfonate. The reaction was stirred at 25° C. for 2 hours. The resultant solution was then added gradually over 45 minutes to a mixture of 10 g of 5,5-diphenylbarbituric acid and 13.85 g of N,N-diisopropyl ethyl amine in 60 ml of dry dimethylformamide. The resultant reaction mixture was stirred for about 15 minutes and then diluted with 180 ml of 2N HCl, followed by 300 ml of ethyl acetate. The phases were separated and the ethyl acetate phase was washed first with 150 ml of saturated aqueous sodium chloride and then with 150 ml of 2N aqueous NaOH. The organic (ethyl acetate) phase was dried over anhydrous sodium sulfate, filtered and concentrated to dryness to give 12.2 g of N,N′-bismethoxymethyl-5,5-diphenylbarbituric acid. Crystallization from 48 ml of toluene afforded 10.5 g of pure product (79.6% yield).
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
13.85 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[CH2:3][O:4][CH3:5].[C:6](CS([O-])(=O)=O)(=[O:8])C.[C:14]1([C:20]2([C:29]3[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=3)[C:25](=[O:26])[NH:24][C:23](=[O:27])[NH:22][C:21]2=[O:28])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.[CH:35](N(CC)C(C)C)(C)C>CN(C)C=O.Cl.C(OCC)(=O)C>[CH3:35][O:8][CH2:6][N:22]1[C:21](=[O:28])[C:20]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:25](=[O:26])[N:24]([CH2:3][O:4][CH3:5])[C:23]1=[O:27]

Inputs

Step One
Name
Quantity
10.85 g
Type
reactant
Smiles
COCOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)CS(=O)(=O)[O-]
Step Two
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1(C(NC(NC1=O)=O)=O)C1=CC=CC=C1
Name
Quantity
13.85 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 25° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for about 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the ethyl acetate phase was washed first with 150 ml of saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic (ethyl acetate) phase was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COCN1C(=O)N(C(=O)C(C1=O)(C1=CC=CC=C1)C1=CC=CC=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 12.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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